2,4-Dibromo-3,5-dichlorophenyl isothiocyanate
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Overview
Description
Preparation Methods
The synthesis of 2,4-Dibromo-3,5-dichlorophenyl isothiocyanate typically involves the reaction of 2,4-Dibromo-3,5-dichloroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
2,4-Dibromo-3,5-dichlorophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isothiocyanate group reacts with nucleophiles to form thiourea derivatives.
Oxidation and Reduction:
Addition Reactions: The isothiocyanate group can react with amines to form thiourea derivatives.
Scientific Research Applications
2,4-Dibromo-3,5-dichlorophenyl isothiocyanate is widely used in scientific research, particularly in:
Chemistry: It is used as a reagent in organic synthesis to introduce the isothiocyanate functional group into molecules.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Medicine: Research involving this compound includes studying its potential therapeutic effects and its interactions with biological molecules.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3,5-dichlorophenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can affect the function and activity of these molecules. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 2,4-Dibromo-3,5-dichlorophenyl isothiocyanate include:
2,5-Dichlorophenyl isothiocyanate: This compound has a similar structure but lacks the bromine atoms.
2,4-Dichlorophenyl isothiocyanate: This compound is another isothiocyanate derivative with similar applications in research.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C7HBr2Cl2NS |
---|---|
Molecular Weight |
361.87 g/mol |
IUPAC Name |
2,4-dibromo-1,3-dichloro-5-isothiocyanatobenzene |
InChI |
InChI=1S/C7HBr2Cl2NS/c8-5-3(10)1-4(12-2-13)6(9)7(5)11/h1H |
InChI Key |
LNPZFDJMNGIBOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Br)Cl)Br)N=C=S |
Origin of Product |
United States |
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